Hepps

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Chemical Properties and Specifications

The table below summarizes the fundamental technical data for HEPPS buffer.

| Property | Specification |

|---|---|

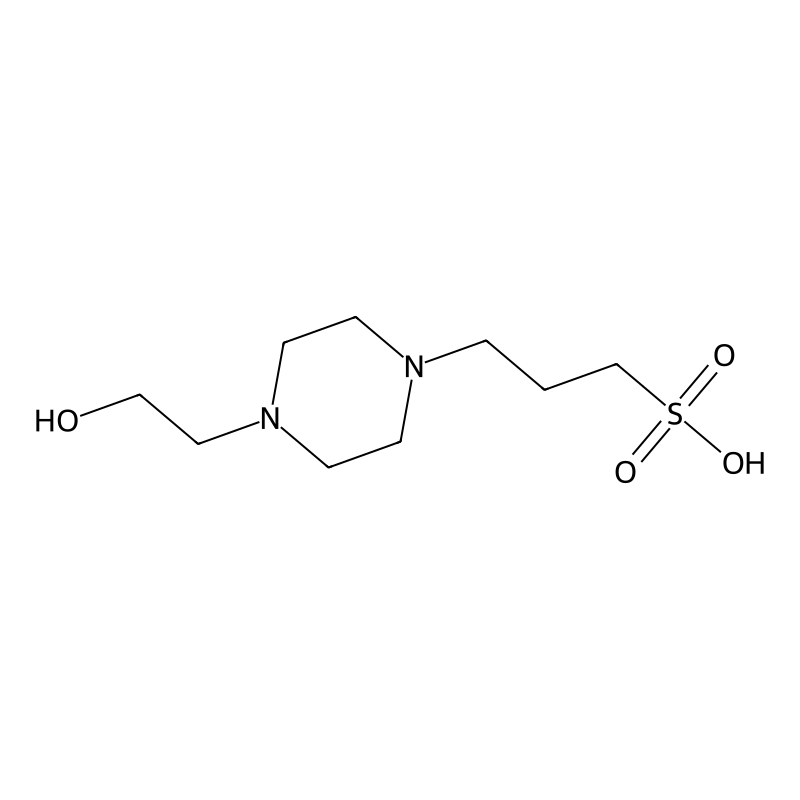

| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |

| CAS Number | 16052-06-5 [2] [3] [4] |

| Molecular Formula | C9H20N2O4S [1] [3] [4] |

| Molecular Weight | 252.33 g·mol⁻¹ [1] [3] [4] |

| Useful pH Range | 7.3 - 8.7 [2] [3] [4] |

| pKa (25°C) | 8.00 [1] |

| Appearance | White to off-white powder [3] [4] |

| Solubility in Water | High (~24 g/100 mL or 233.33 mg/mL resulting in ~924.70 mM solution) [3] [4] |

Applications and Research Uses

This compound buffer serves multiple purposes in the laboratory, with one particularly promising therapeutic application.

- General Biological Buffer: Like other "Good's Buffers," this compound is inert for many biological processes and is used to maintain stable pH in cell culture media, protein purification workflows, and various biochemical assays [1] [2] [4]. Its effective range makes it suitable for experiments conducted at physiological pH.

- Therapeutic Potential in Alzheimer's Disease: A significant body of research has explored this compound as a therapeutic agent. Studies on mouse models of Alzheimer's disease have shown that orally administered this compound can cross the blood-brain barrier, break up existing amyloid-β plaques and oligomers, and rescue associated cognitive deficits [1] [3]. It has also been used to dissociate aggregates in human plasma samples, aiding in blood-based diagnosis [1].

The following diagram illustrates the proposed mechanism of action of this compound in Alzheimer's disease models based on current research.

Proposed pathway of this compound in Alzheimer's disease mouse models, from administration to cognitive improvement.

Typical Buffer Preparation Protocol

A standard method for preparing a 0.2 M, pH 8.0 this compound buffer solution is as follows [2]. This ready-to-use solution is filtered through a 0.22-micron filter for sterilization and can typically be stored at room temperature [2].

Standard workflow for preparing a sterile 0.2 M this compound buffer solution at pH 8.0.

Comparison with HEPES Buffer

While this compound and the more common HEPES are both piperazine-based Good's buffers, their different properties make them suited for specific conditions.

| Feature | This compound | HEPES |

|---|---|---|

| Effective pH Range | 7.3 - 8.7 [2] [3] [4] | 6.8 - 8.2 [5] [6] |

| pKa | 8.00 [1] | ~7.5 [6] |

| Key Distinction | Better buffering capacity in the higher end of the physiological range. | Standard choice for buffering at strict physiological pH (7.2-7.4). |

| Example Advantage | Preferred for processes requiring pH closer to 8.0. A 2025 study found HEPES yielded the highest reaction rates for SPAAC bioconjugation at pH 7 [7]. | Ideal for standard cell culture and standard enzyme assays at pH 7.4 [8] [6]. |

Key Considerations for Use

- Storage: this compound powder and solutions are typically stored at room temperature [2] [4].

- Biological Activity: Be aware of its novel biological activity in disrupting protein aggregates, which could be an unwanted interference in some biochemical assays [1] [3].

- General Buffer Best Practices: When working with any buffer, remember that concentration must be sufficient for the experiment, temperature can alter buffering capacity, and potential interactions with metal ions or other system components should be evaluated [5].

References

- 1. This compound (buffer) [en.wikipedia.org]

- 2. This compound Buffer (0.2 M, pH 8.0) [bostonbioproducts.com]

- 3. This compound (Synonyms: EPPS) - Buffering Agent [medchemexpress.com]

- 4. This compound Buffer | CAS 16052-06-5 - Products [hopaxfc.com]

- 5. How to Prepare Your Most Frequently Used Buffers [goldbio.com]

- 6. What is HEPES Buffer Solution? [bocsci.com]

- 7. The effects of buffer, pH, and temperature upon SPAAC ... [pubs.rsc.org]

- 8. HEPES Buffer in the Real World: 5 Uses You'll Actually See ... [linkedin.com]

HEPPS/EPPS: Essential Technical Data

HEPPS, also known as EPPS, is a zwitterionic buffering agent from the Good's buffers family, with a primary application range in alkaline physiological conditions [1] [2].

| Parameter | Specification | Notes / Source |

|---|---|---|

| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [3] | |

| CAS Number | 16052-06-5 [4] [5] | |

| Molecular Formula | C₉H₂₀N₂O₄S [3] [4] | |

| Molecular Weight | 252.33 g/mol [3] [4] | |

| Useful pH Range | 7.3 - 8.7 [1] [4] | Some sources list 7.6-8.6 [2]. |

| pKa | 8.00 [1] [3] [6] | At 20-25°C. |

| Water Solubility | ~233 mg/mL (~ 924.70 mM) [4] | At 25°C; may require ultrasonication. |

Key Research Applications and Protocols

This compound is critical in biochemical and biomedical research, with emerging therapeutic implications.

Application 1: Standard Biochemical Buffer

This compound is a staple in alkaline pH experiments. Its key features include minimal UV absorbance, low metal ion binding capacity, and chemical inertness, making it suitable for enzyme assays, cell culture, and protein work [1] [5].

Application 2: Alzheimer's Disease Research

This compound has demonstrated significant efficacy in disaggregating amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's pathology [3] [4].

In Vitro Protocol (Aβ Disaggregation) [4]:

- Cell Line: HT-22 mouse hippocampal neuronal cells.

- Intervention: Treatment with this compound at a concentration of 25 µM.

- Incubation Time: 7 days.

- Key Outcome: this compound bound to amyloid-β aggregates, converting them into monomers. This reduced the formation of toxic oligomers and plaques, and rescued cell viability that had been impaired by Aβ oligomers.

In Vivo Protocol (APP/PS1 Transgenic Mice) [4]:

- Animal Model: APP/PS1 double transgenic mice, a model for Alzheimer's disease.

- Dosage: 30 mg/kg/day of this compound.

- Administration: Orally, via drinking water.

- Treatment Duration: 3.5 months.

- Key Outcomes: The treatment led to a significant reduction in Aβ oligomers and plaque deposition in the brain. This was correlated with a rescue of hippocampus-dependent cognitive deficits, including improvements in contextual fear memory and spatial reference memory.

Application 3: pH Standard for Physiological Saline Media

Research indicates that this compound buffer solutions, particularly those with an ionic strength of I = 0.16 mol·kg⁻¹ (matching blood plasma), can serve as secondary standard reference solutions for pH measurements in saline media at 298.15 K (25°C) and 310.15 K (37°C) [6].

Practical Considerations for Use

- Freezing-Induced Acidity Changes: Like other Good's buffers, this compound may not maintain its buffering capacity when frozen. A strategy to mitigate this is to mix it with sodium phosphate buffer, which can help stabilize the pH during freezing and lyophilization processes [7].

- General Buffer Selection: When using any buffer, it is critical to account for potential interactions with biological systems. These can include metal ion chelation, interference with spectrophotometric assays, and unforeseen effects on enzymatic or transport activity [1] [8]. Always run a pilot experiment when adopting a new buffer [1].

Experimental Workflow and Buffer Selection

The following diagrams, created using Graphviz DOT language, illustrate a standard experimental workflow for this compound and the logical process for selecting the appropriate Good's buffer.

Experimental workflow for this compound in Alzheimer's and analytical research.

Decision tree for selecting a Good's buffer based on pH and application.

Disclaimer

This guide consolidates information from scientific literature for research purposes only. It is not intended as a substitute for specific protocol guidelines from original publications. All experimental work should be planned and conducted in accordance with relevant safety and ethical standards.

References

- 1. Overview: Good's Buffers [bostonbioproducts.com]

- 2. Good's buffers [en.wikipedia.org]

- 3. This compound (buffer) [en.wikipedia.org]

- 4. This compound (Synonyms: EPPS) - Buffering Agent [medchemexpress.com]

- 5. This compound (epps) [biofargo.com]

- 6. 3-propanesulfonic acid], this compound, From (278.15 to 328.15) K [pmc.ncbi.nlm.nih.gov]

- 7. Making good's buffers good for freezing: The acidity ... [sciencedirect.com]

- 8. Effect of HEPES buffer on the uptake and transport of P- ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Buffer Specifications

The table below summarizes the core identity and key properties of HEPPS/EPPS.

| Property | Description |

|---|---|

| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |

| Other Names | This compound, EPPS [1] |

| CAS Number | 16052-06-5 [2] [3] |

| Chemical Formula | C9H20N2O4S [1] [2] |

| Molecular Weight | 252.33 g·mol⁻¹ [1] [2] |

| Buffer Range | pH 7.3 - 8.7 [4] |

| pKa | 8.00 [1] |

| Appearance | White crystalline powder [2] |

This compound belongs to the piperazinic family of Good's buffers. Buffers in this family generally do not form complexes with most common metal ions, making them suitable for a wide range of biological and environmental studies [4].

Key Experimental Protocols and Therapeutic Applications

This compound/EPPS has demonstrated significant neuroprotective effects in preclinical models. The experimental workflows and key findings are summarized below.

Summary of EPPS Neuroprotective Mechanisms

Protocol: Attenuating Traumatic Brain Injury in Mice

This study investigated the neuroprotective effects of EPPS in a controlled cortical impact mouse model [5] [6].

- Animal Model: Male C57BL/6J mice (8-10 weeks old) subjected to controlled cortical impact (CCI) to induce TBI [5].

- Drug Treatment: EPPS (Sigma, St. Louis, MO) was freshly dissolved in distilled water (30 mg/ml). It was administered orally at 120 mg/kg immediately after CCI surgery and then once daily for either 3 or 7 days [5].

- Key Assessments:

- Biochemical & Histological: Brain tissues were analyzed at 3 days post-TBI for accumulations of β-APP and Aβ (markers of axonal injury and amyloid burden) and for markers of impaired autophagic flux (LC3, p62). Neuronal apoptosis was assessed by active caspase-3 [5] [6].

- Structural & Functional Outcomes: Cortical tissue loss and hippocampal neuronal loss were measured at 28 days. Motor and cognitive functions were evaluated using beam-walk and beam-balance tasks [5].

- Mechanistic Investigation: In some experiments, the lysosomal inhibitor chloroquine (CQ) was co-administered to confirm that the neuroprotective effect of EPPS was linked to the improvement of autophagic flux [5].

Protocol: Disaggregating Amyloid-β in Alzheimer's Disease Models

Research showed that EPPS can disaggregate pre-formed amyloid-β fibrils and oligomers [1].

- In Vivo Model: APP/PS1 transgenic mice, which develop Alzheimer's disease-like amyloid beta plaques [1].

- Treatment: EPPS was provided in drinking water [1].

- Key Findings:

- Diagnostic Application: Further research reported that EPPS could dissociate amyloid-beta oligomers in human plasma samples, enabling improved blood-based diagnosis of Alzheimer's disease [1].

Usage Guidelines and Comparisons

- Main Applications: this compound is used in biochemical research, including Folin protein detection, biochemical diagnostic kits, DNA/RNA extraction kits, and PCR diagnostic kits [2]. It is also suitable for mammalian cell culture [3].

- Important Note: this compound cannot be used in biuret protein detection assays [2].

- Comparison with PIPES: While both are piperazinic buffers, PIPES (pH range 6.1-7.5) is insoluble in water, whereas this compound is water-soluble. Their different buffer ranges make them suitable for different pH environments [2].

The promising preclinical results for this compound/EPPS, particularly in neurology, suggest it could be a valuable candidate for further therapeutic development.

References

- 1. This compound (buffer) [en.wikipedia.org]

- 2. The Difference between Biological Buffer this compound and PIPES ... [vacutaineradditives.com]

- 3. This compound (epps) [biofargo.com]

- 4. The families of biological buffers - Blog [hopaxfc.com]

- 5. EPPS Treatment Attenuates Traumatic Brain Injury in Mice by ... [pmc.ncbi.nlm.nih.gov]

- 6. EPPS treatment attenuates traumatic brain injury in mice by ... [sciencedirect.com]

Comprehensive Technical Guide to HEPPS Buffer

Core Physicochemical Properties of HEPPS

This compound (CAS 16052-06-5), is a member of the "Good's buffers" family, specifically developed to provide stable, inert buffering capacity for biochemical and biological research [1] [2]. Its molecular formula is C₉H₂₀N₂O₄S, with a molecular weight of 252.33 g/mol [1] [3] [4].

The table below summarizes the fundamental properties of this compound:

| Property | Specification |

|---|---|

| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [2] |

| pKa at 25°C | 8.00 [1] [3] [2] |

| Useful pH Range | 7.3 - 8.7 [3] [4] [5] |

| Molecular Weight | 252.33 g/mol [1] [3] [4] |

| Appearance | White crystalline powder [4] [5] |

| Melting Point | 237-239 °C (decomposes) [1] [4] |

| Water Solubility | ~25.2 g/L at 20°C [4] |

Buffer Characteristics and Handling

Buffering Capacity and Preparation

This compound is a zwitterionic buffer, meaning it carries both a positive and negative charge, which contributes to its high solubility in water and minimal permeability across cell membranes [1] [3]. To prepare a 1M stock solution, dissolve approximately 25.2 g of this compound in ultrapure water, adjust the pH to your desired value using a strong acid or base (like NaOH or HCl), and then bring the final volume to 1 liter [4].

Storage and Stability

- Storage Conditions: Store the powder sealed in a dry environment at room temperature [4].

- Solution Stability: this compound solutions are stable under standard laboratory conditions.

- UV Transparency: this compound has low UV absorbance, with A₂₆₀ ≤ 0.02 and A₂₈₀ ≤ 0.02 for a 0.1M aqueous solution, making it suitable for spectroscopic assays [5].

Safety and Handling

This compound is generally not classified as highly hazardous but should be handled with standard laboratory precautions. It may cause skin or eye irritation (GHS07 warning) [1] [4]. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Key Experimental Applications and Protocols

This compound is widely used in biochemical and cell culture research. Its structure forms the basis of its buffering action and experimental utility, as shown in the diagram below.

This compound applications span standard biochemistry to specialized disease research

Cell Culture Media Supplement

This compound is used to maintain a stable pH in cell culture media, especially for sensitive cell lines and primary cultures requiring precise pH control for optimal growth and differentiation [1].

Detailed Protocol:

- Solution Preparation: Prepare a sterile 1M this compound stock solution.

- Supplementation: Add this compound to your cell culture medium to a final concentration of 10-25 mM.

- pH Verification: After adding this compound and before use, verify that the medium pH is within the desired range (e.g., 7.6-8.0) using a calibrated pH meter.

- Experimental Note: this compound is particularly useful for processes that generate acidic byproducts, helping to counteract acidosis in the culture.

Protein Purification and Analysis

This compound is ideal for protein purification protocols like ion-exchange and affinity chromatography, where it helps maintain protein stability and activity [1].

Detailed Protocol:

- Buffer Selection: Use a 20-50 mM this compound buffer.

- pH Adjustment: Adjust the pH of the buffer to 7.5-8.0 using NaOH or HCl at the temperature your experiment will be conducted.

- System Compatibility: this compound is especially suitable for cation exchange chromatography due to its negative charge, which minimizes interference with the resin [6].

- Metal Ion Interference: this compound shows high resistance to forming coordination compounds with metal ions, reducing unwanted interference in experiments involving metalloproteins or metal-dependent enzymes [6].

Specialized Application: Alzheimer's Disease Research

A notable application of this compound is in Alzheimer's disease research, where it has been shown to disaggregate amyloid-beta oligomers and plaques [2].

Detailed Protocol (Plasma Sample Pre-treatment for Aβ Detection):

- Sample Incubation: Incubate human plasma samples with this compound at a final concentration of 40-60 mM.

- Time and Temperature: Typical incubation is for 30-60 minutes at 37°C.

- Mechanism: this compound acts to dissociate large, complex amyloid-beta oligomers into smaller, monomeric units.

- Downstream Analysis: Treated plasma can then be analyzed using specific detection systems, such as an interdigitated microelectrode sensor system, which allows for the differentiation of biomarkers that were previously masked in the aggregated state [2]. This application highlights the potential of this compound in developing diagnostic blood tests for Alzheimer's disease.

Methodology for pKa Determination and Verification

For researchers requiring verification of buffer pKa, the following methodological principles can be applied:

- Potentiometric Titration: This is the standard method. A solution of this compound is titrated with a strong acid or base while monitoring the pH. The pKa is identified as the point on the titration curve where the slope is minimized, equivalent to the pH at which half of the buffer has been neutralized.

- Spectrophotometric Methods: If the buffer or its ionized form has a chromophore, the pKa can be determined by measuring absorbance changes at different pH values.

- Critical Parameters: Control temperature precisely, as pKa is temperature-dependent. Use high-purity water and reagents to avoid ionic strength effects. For the most accurate results, the "thermodynamic pKa" (pKa⁰) can be determined by measuring pKa at several buffer concentrations and extrapolating to zero concentration [7].

References

- 1. CAS # 16052-06-5, this compound , 4-(2-Hydroxyethyl)... - chemBlink [chemblink.com]

- 2. This compound (buffer) [en.wikipedia.org]

- 3. | CAS 16052-06-5 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 4. | 16052-06-5 this compound [chemicalbook.com]

- 5. This compound Buffer | CAS 16052-06-5 - Products [hopaxfc.com]

- 6. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. Biological buffers pKa calculation [reachdevices.com]

Fundamental Properties and Buffering Mechanism

HEPPS is a zwitterionic buffer from the group of "Good's buffers" [1] [2]. Its mechanism of action is rooted in its chemical structure, which allows it to effectively maintain a stable pH in a solution, which is crucial for various enzymatic reactions and protein studies [3] [2].

The table below summarizes its core chemical and buffering properties:

| Property | Specification |

|---|---|

| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |

| Chemical Formula | C₉H₂₀N₂O₄S [4] [5] |

| Molecular Weight | 252.33 g·mol⁻¹ [1] [3] [4] |

| pKa (at 25°C) | 8.00 [1] [4] |

| Useful pH Range | 7.3 - 8.7 [3] [5] [2] |

| Appearance | White to off-white crystalline powder [3] [4] [2] |

| Solubility in Water | ~233 mg/mL (924.70 mM) [3] or 24 g/100 mL [2] |

As a zwitterion, the this compound molecule contains both a positively charged ammonium group and a negatively charged sulfonate group within the same molecule. When the pH of the solution is below its pKa, the piperazine nitrogen accepts a proton, making the molecule act as a weak acid. When the pH is above its pKa, the molecule donates a proton, acting as a weak base. This allows this compound to effectively absorb excess H⁺ or OH⁻ ions, maintaining a stable pH in the physiologically critical range of 7.3 to 8.7 [3] [5] [2].

Therapeutic Action in Alzheimer's Disease Research

This compound has demonstrated a significant therapeutic mechanism of action in Alzheimer's disease research, directly targeting the hallmark pathology of the condition.

This mechanism is supported by specific experimental data:

| Experimental Context | This compound Application & Outcome |

|---|

| In Vitro (HT-22 cell line) | Concentration: 25 μM. Incubation Time: 7 days. Result: Bound to amyloid-β aggregates, converting them into monomers. This reduced the formation of toxic oligomers and plaques, and rescued cell damage induced by amyloid-β [3]. | | In Vivo (APP/PS1 transgenic mice) | Dosage: 30 mg/kg/day. Administration: Orally, in drinking water. Duration: 3.5 months. Result: Reduced Aβ oligomer and plaque deposition in the brain, improved contextual fear memory, and rescued spatial reference and working memory deficits [1] [3]. |

This compound is orally active and can penetrate the blood-brain barrier, which is essential for its direct action in the central nervous system [3]. This disaggregation mechanism has also been leveraged to develop blood diagnostics for Alzheimer's, as this compound can dissociate Aβ oligomers in human plasma samples, making the biomarker detectable [1].

Other Key Research Applications

Beyond its therapeutic potential, this compound is a versatile tool in laboratory science due to its inert nature.

- Cell Culture: Used to stabilize pH in cell culture media, especially where CO₂ control is difficult. It is considered suitable for mammalian cell culture and is "cell culture tested" [6] [4] [2].

- Biochemistry & Molecular Biology: Employed in techniques requiring a stable pH in its effective range.

- Clinical Media & Saline Solutions: Its zwitterionic nature and performance in isotonic saline solutions (I = 0.16 mol·kg⁻¹) make this compound an excellent candidate for pH measurement in clinical media like blood plasma, as it does not precipitate polyvalent cations (e.g., Ca²⁺, Mg²⁺) like phosphate buffers can [8].

Key Takeaways

- Primary Mechanism: The primary mechanism of action of this compound is its ability to act as a zwitterionic buffer, maintaining pH within the 7.3-8.7 range.

- Therapeutic Action: A significant and promising secondary mechanism is its ability to bind to and disaggregate amyloid-β aggregates into non-toxic monomers, showing therapeutic potential in Alzheimer's disease models.

- Research Utility: Its chemical stability, low metal-ion binding, and minimal UV absorbance make it an excellent inert buffer for a wide range of biochemical and cell-based applications.

References

- 1. ( this compound ) - Wikipedia buffer [en.wikipedia.org]

- 2. This compound Buffer | CAS 16052-06-5 - Products [hopaxfc.com]

- 3. This compound (Synonyms: EPPS) - Buffering Agent [medchemexpress.com]

- 4. | 16052-06-5 this compound [chemicalbook.com]

- 5. This compound | CAS 16052-06-5 [tocris.com]

- 6. This compound (epps) [biofargo.com]

- 7. Development of buffers for fast semidry transfer of proteins [pubmed.ncbi.nlm.nih.gov]

- 8. 3-propanesulfonic acid], this compound, From (278.15 to 328.15) K [pmc.ncbi.nlm.nih.gov]

HEPPS buffer research applications overview

HEPPS in Experimental Models & Protocols

This compound buffer is also utilized in specific, high-value research models, particularly in neuroscience.

Experimental Application: Attenuating Traumatic Brain Injury (TBI)

A published study investigated the neuroprotective effects of EPPS (this compound) in a mouse model of Traumatic Brain Injury, revealing a potential therapeutic application that extends beyond its traditional role as a buffering agent [1].

- Objective: To evaluate if EPPS treatment could mitigate secondary brain injury after TBI [1].

- Experimental Model: Male C57BL/6J mice subjected to a controlled cortical impact (CCI) to simulate TBI [1].

- Treatment Protocol: EPPS (120 mg/kg) was administered orally immediately after the brain injury and then once daily for either 3 or 7 days [1].

- Key Findings & Proposed Mechanism: The research suggested that EPPS treatment reduces the accumulation of toxic amyloid-beta (Aβ) proteins and improves impaired autophagy flux (the cellular clearance process) in neurons after TBI. This leads to reduced neuronal apoptosis (cell death) and significantly improved motor and cognitive function in the treated mice [1].

The following diagram illustrates the experimental workflow and the proposed mechanism of action for EPPS in this TBI model, based on the study description.

Experimental workflow and proposed mechanism of EPPS in a TBI model.

Market Context & Key Suppliers

The market for specialized buffers like reagent-grade this compound is growing, driven by advancements in biomedical and pharmaceutical research. Understanding the commercial landscape can be helpful for procurement and quality assurance.

| Market Aspect | Details |

|---|---|

| Market Size & Growth | The market is expanding, with one source estimating it was valued at USD 120 million in 2024 and projecting a compound annual growth rate (CAGR) of 5.8% from 2026-2033 [2]. |

| Key Market Drivers | Advancements in biomedical research, pharmaceutical development (especially biologics), and diagnostic applications [3] [4]. |

| Major Suppliers | Key players in the market include Merck KGaA, Thermo Fisher Scientific, Avantor, and Lonza, among others [2]. |

A Guide to "Good" Buffer Practices

When working with this compound or any biological buffer, adhering to established principles of buffer selection and preparation is critical for experimental reproducibility [5].

- Match pKa to Experimental pH: The optimal buffering range is within ±1 pH unit of the buffer's pKa. This compound, with a pKa around 8.0, is ideal for pH 7.3-8.7 [6] [5].

- Consider Zwitterionic Nature: As a zwitterion, this compound has minimal permeability to cell membranes, reducing interference with cellular processes [5].

- Account for Temperature and Concentration: Always prepare and adjust the pH of your buffer at the temperature and concentration at which it will be used, as these factors can significantly affect the true pH [5].

- Avoid Unwanted Interactions: Ensure the buffer does not chelate essential metal ions in your system or participate in unwanted chemical reactions [5].

References

- 1. EPPS Treatment Attenuates Traumatic Brain Injury in Mice by ... [pmc.ncbi.nlm.nih.gov]

- 2. Reagent Grade this compound Market By Type, By Buffer , By... Application [marketsizeandtrends.com]

- 3. Quick Primer | Top 5 Uses of HEPES Buffer in 2025 | Integration Notes [linkedin.com]

- 4. North America Reagent Grade this compound Buffer Market Size ... [linkedin.com]

- 5. Buffers for Biochemical Reactions [promega.com]

- 6. | Boston BioProducts this compound Buffer [bostonbioproducts.com]

Summary of Experimental Findings on EPPS

| Aspect | Experimental Model | Dosage & Administration | Key Quantitative Results |

|---|---|---|---|

| Cognitive & Behavioral Improvement | APP/PS1 transgenic mice (10.5-14 months old) [1] | 10-30 mg/kg/day, orally via drinking water for 3.5 months | Improved performance in Y-maze, contextual fear conditioning, and Morris water maze tests to levels similar to wild-type mice [1]. |

| ICR mice with induced Aβ aggregates [1] | 30-100 mg/kg/day, orally for 5-7 days | Rescued Aβ-induced short-term spatial working memory deficits in Y-maze tests [1]. | |

| Reduction of Aβ Pathology | APP/PS1 transgenic mice [1] | 10-30 mg/kg/day, orally for 3.5 months | Reduced brain Aβ oligomer and plaque deposits [1]. |

| Traumatic Brain Injury (TBI) mouse model [2] | 40 mg/kg, intraperitoneal injection after injury | Attenuated axonal injury and reduced Aβ burden 3 days post-injury [2]. | |

| Safety & Pharmacokinetics | Wild-type mice [1] | Up to 2000 mg/kg/day for 2 months | No observed toxicity; LD50 > 2000 mg/kg/day [1]. |

| Sprague-Dawley rats [1] | 10-100 mg/kg/day, orally for 7 days | Detected in brain tissue, confirming blood-brain barrier penetration [1]. Brain concentration reached 7.52 ng/g at 10 mg/kg/day [1]. | |

| In Vitro Activity | HT-22 cell line [3] | 25 μM for 7 days | Bound to Aβ aggregates, converting them to non-toxic monomers; rescued cell damage induced by Aβ oligomers [3]. |

Mechanism of Action & Signaling Pathways

EPPS exerts its effects primarily by directly binding to existing amyloid-beta (Aβ) aggregates, such as oligomers and plaques, and converting them back into non-toxic, monomeric forms [2] [1] [3]. This direct disaggregation mechanism is different from approaches that aim to inhibit the production of Aβ.

The following diagram illustrates the proposed mechanism of EPPS against Alzheimer's disease pathology, integrating its core action with the downstream pathways involved:

EPPS directly disaggregates toxic Aβ species and ameliorates impaired autophagic flux.

Research in a traumatic brain injury model also suggests that EPPS can ameliorate impaired autophagic flux [2]. This process is the efficient clearance of damaged cellular components, and its dysfunction contributes to neuronal death. EPPS treatment was shown to reduce the accumulation of autophagy-related proteins like LC3 and p62, and improve lysosomal function, providing an additional neuroprotective mechanism [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

In Vivo Administration and Behavioral Analysis

This protocol is based on the therapeutic intervention in aged APP/PS1 transgenic mice [1].

- Animal Model: Aged APPswe/PS1-dE9 (APP/PS1) double-transgenic mice (e.g., 10.5 months old), with age-matched wild-type mice as controls.

- EPPS Administration:

- Compound: EPPS (purity >98%, confirmed by CAS 16052-06-5 [3]).

- Dosage: 10 mg/kg/day and 30 mg/kg/day.

- Route: Oral administration via drinking water.

- Duration: Chronic treatment for 3 to 3.5 months.

- Behavioral Tests (conducted at the end of the treatment period):

- Y-maze: Tests spatial working memory. Measure the spontaneous alternation percentage (number of triads/total arm entries - 2) × 100 [1].

- Fear Conditioning: Tests associative learning and memory. After conditioning with a tone-foot shock pairing, measure the freezing time in the same context (contextual) and in a altered context with the tone (cued) [1].

- Morris Water Maze: Tests spatial learning and reference memory. Over 4-6 days of training, measure the latency to find a hidden platform. Perform a probe trial (platform removed) to measure time spent in the target quadrant [1].

In Vitro Aβ Disaggregation Assay

This protocol assesses the direct effect of EPPS on pre-formed Aβ aggregates [1] [3].

- Aβ Aggregate Preparation: Prepare Aβ42 peptides according to established protocols to generate oligomers or fibrils.

- Cell Line: HT-22 mouse hippocampal neuronal cell line [3].

- Treatment:

- Treat cells with pre-formed toxic Aβ42 aggregates.

- Co-administer EPPS at various concentrations (e.g., 1, 10, 25 μM) for a defined period (e.g., 7 days).

- Outcome Measures:

- Cell Viability Assay: Use MTT or similar assays to measure rescue of Aβ-induced toxicity [3].

- Biochemical Analysis: Use techniques like ELISA or western blot to monitor the shift from oligomeric to monomeric Aβ.

Research Context & Future Directions

While the findings on EPPS are promising, several key considerations exist for the research community:

- Predominantly Preclinical Evidence: The data for EPPS is currently from animal and in vitro models. Its efficacy and safety in humans remain unknown [2] [1].

- Comparison to Other Approaches: EPPS represents a "disaggregation" strategy, which differs from other therapeutic avenues like anti-amyloid immunotherapies (e.g., Lecanemab, Donanemab) that primarily target plaque clearance [4], or therapies focusing on tau pathology, neuroinflammation, or metabolic factors [5].

- Broader Pathological Context: It's important to note that Alzheimer's disease involves complex pathology beyond Aβ, including neurofibrillary tangles of tau protein and neuroinflammation [6]. The most effective future treatments may involve combination therapies targeting multiple pathways [5] [7].

References

- 1. EPPS rescues hippocampus-dependent cognitive deficits ... [nature.com]

- 2. EPPS treatment attenuates traumatic brain injury in mice ... [sciencedirect.com]

- 3. HEPPS (Synonyms: EPPS) - Buffering Agent [medchemexpress.com]

- 4. Alzheimer's Research Advances at AAIC 2025 | alz.org [aaic.alz.org]

- 5. Common Signaling Pathways Involved in Alzheimer's Disease ... [pmc.ncbi.nlm.nih.gov]

- 6. Alzheimer's Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal pathways in the treatment of Alzheimer's disease ... [sciencedirect.com]

Comprehensive Technical Guide: HEPPS (EPPS) in Amyloid-Beta Plaque Disaggregation

Executive Summary

HEPPS (4-(2-Hydroxyethyl)-1-piperazinepropanesulphonic acid), commonly known as EPPS, is a small molecule (MW: 252.33 Da) that has demonstrated significant potential in disaggregating amyloid-beta (Aβ) plaques and oligomers in Alzheimer's disease (AD) models. Originally used as a biological buffer, EPPS has shown the ability to bind directly to Aβ aggregates, converting them into non-toxic monomers, thereby rescuing cognitive deficits in transgenic AD mouse models even when administered after severe pathology has developed. This guide provides a comprehensive technical overview of EPPS mechanisms, efficacy data, and experimental protocols for researchers investigating amyloid disaggregation strategies.

Table: Key Characteristics of EPPS/HEPPS

| Parameter | Specification |

|---|---|

| IUPAC Name | 4-(2-Hydroxyethyl)-1-piperazinepropanesulphonic acid |

| Molecular Weight | 252.33 g/mol |

| Chemical Properties | Small ionic molecule, water-soluble |

| Initial Discovery | Identified in screen of Aβ aggregation modifiers [1] |

| LD₅₀ (Oral, Mice) | >2,000 mg kg⁻¹ day⁻¹ [1] |

| Blood-Brain Barrier | Effectively penetrates (Brain/Plasma ratio: 0.342-2.04 mL g⁻¹) [1] |

Molecular Mechanisms of Action

The neuroprotective effect of EPPS operates through multiple complementary mechanisms that target amyloid aggregation at different stages.

Direct Disaggregation of Aβ Oligomers and Plaques

EPPS directly binds to pre-formed Aβ aggregates and facilitates their conversion to monomers. Studies demonstrate that EPPS treatment reduces both soluble oligomers and insoluble plaque deposits in a dose-dependent manner. The unique structural properties of EPPS enable it to interact with β-sheet structures in amyloid aggregates, destabilizing their conformation [1].

Inhibition of Secondary Nucleation

Beyond disaggregating existing plaques, EPPS inhibits secondary nucleation - the process where fibril surfaces catalyze the formation of toxic oligomers. By binding to fibril surfaces, EPPS coats these catalytic sites, preventing the generation of additional toxic species [2].

Stabilization of Non-Toxic Aggregates

Recent research indicates EPPS may stabilize harmless low-molecular weight aggregates (dimers and trimers), preventing their conversion to toxic, metastable prefibrillar oligomers. This mechanism is particularly relevant for preventing membrane damage and Ca²⁺ influx associated with amyloid toxicity [2].

Reduction of Gliosis and Neuroinflammation

EPPS treatment significantly reduces glial activation (both microglia and astrocytes) and associated neuroinflammation. This effect appears secondary to amyloid reduction, though specific Aβ aggregate structures may differentially influence glial responses [3] [1].

EPPS disrupts the amyloid aggregation cycle through multiple mechanisms

Quantitative Efficacy Data

In Vivo Efficacy in Mouse Models

Table: EPPS Efficacy in APP/PS1 Transgenic Mice [1]

| Parameter | Non-Treated TG Mice | EPPS-Treated (10 mg kg⁻¹ day⁻¹) | EPTS-Treated (30 mg kg⁻¹ day⁻¹) | Wild-Type Controls |

|---|---|---|---|---|

| Y-Maze (% Alternation) | Severely impaired | Significant improvement* (P=0.008) | Significant improvement* (P=0.010) | Normal |

| Contextual Fear Conditioning | Severely impaired | Significant improvement* (P=0.036) | Significant improvement* (P=0.038) | Normal |

| Morris Water Maze | Severely impaired | Moderate improvement | Significant improvement* (P=0.019) | Normal |

| Aβ Plaque Load | Extensive deposits | Substantial reduction | Substantial reduction | No plaques |

| Brain Inflammation | Severe gliosis | Marked reduction | Marked reduction | Minimal |

Table: Age-Dependent Effects in 5XFAD Mice [4]

| Age Group | Plasma Aβ Increase with EPPS | Plaque Reduction with EPPS | CSF Aβ Changes |

|---|---|---|---|

| Young-Adult (2-3 months) | Highest increase | Most significant reduction | Notable increase |

| Adult (6-7 months) | Moderate increase | Significant reduction | Moderate increase |

| Aged (11-12 months) | Lowest increase | Less pronounced reduction | Slight increase |

Blood-Brain Barrier Penetration and Pharmacokinetics

EPPS demonstrates favorable pharmacokinetic properties with efficient blood-brain barrier penetration. In Sprague-Dawley rats, oral administration of 10 mg kg⁻¹ day⁻¹ achieved brain concentrations of 7.52 ng g⁻¹ within 72 hours, with a brain/plasma ratio of 2.04 mL g⁻¹. Higher doses (100 mg kg⁻¹ day⁻¹) showed relatively lower brain/plasma ratios (0.342 mL g⁻¹) suggesting potential saturation mechanisms [1].

Experimental Protocols and Methodologies

In Vitro Aβ Disaggregation Assays

Thioflavin T (ThT) Fluorescence Assay

- Principle: ThT fluorescence increases upon binding to β-sheet structures in amyloid aggregates

- Protocol:

- Prepare Aβ1-42 peptides in hexafluoroisopropanol (HFIP) to induce monomeric state

- Incubate peptides in PBS buffer (pH 7.4) to form aggregates

- Add EPPS at varying concentrations (0.1-10 mM)

- Monitor ThT fluorescence (excitation 450 nm, emission 470-500 nm) over time

- Calculate aggregation kinetics from fluorescence intensity curves [5]

Circular Dichroism (CD) Spectroscopy

- Protocol:

- Prepare Aβ aggregates as above

- Treat with EPPS at therapeutic concentrations (1-5 mM)

- Obtain CD spectra between 250-190 nm at 0.5 nm resolution

- Monitor structural transitions from β-sheet to random coil conformations

- Correct spectra by subtracting buffer baseline [5]

In Vivo Administration and Monitoring

Oral Administration in Rodent Models

- Dosing Preparation: Dissolve EPPS in drinking water at calculated concentrations based on average animal weight and water consumption

- Dosage Range: 10-100 mg kg⁻¹ day⁻¹ demonstrated efficacy in mouse models

- Treatment Duration: 3-4 months for therapeutic studies in aged transgenic mice

- Safety Monitoring: Regular assessment of body weight, mortality, and overt toxic signs [1]

Cognitive Behavioral Assessment

- Y-Maze Test: Measures spontaneous alternation behavior assessing spatial working memory

- Fear Conditioning: Evaluates hippocampus-dependent contextual memory

- Morris Water Maze: Assesses spatial learning and reference memory [1]

Histopathological Analysis

- Tissue Preparation: Perfuse-fixed brain sections (cryostat or vibratome)

- Aβ Plaque Staining: Thioflavin S (0.1-0.5%) for fibrillar amyloid or methoxy-X04

- Immunohistochemistry: Anti-Aβ antibodies (e.g., 6E10, 4G8) for total Aβ load

- Image Analysis: Quantify plaque number, size, and area coverage using image analysis software (e.g., ImageJ) [6] [4]

Comprehensive workflow for evaluating EPPS efficacy in Alzheimer's models

Research Applications and Diagnostic Implications

Blood-Based Biomarker Development

The EPPS-driven efflux of disaggregated Aβ from brain to peripheral circulation enables a novel diagnostic approach:

- Oral EPPS administration (100 mg kg⁻¹ day⁻¹) dissociates cerebral Aβ plaques

- Soluble Aβ species cross the blood-brain barrier

- Plasma Aβ levels increase significantly in transgenic mice but not wild-type controls

- Measurement via sensitive ELISA assays allows distinction between AD and non-AD models [4]

This approach transforms the diagnostic challenge of low basal plasma Aβ levels by creating a measurable signal that directly reflects brain amyloid burden.

Combination Therapeutic Strategies

EPPS may complement other therapeutic approaches through several mechanisms:

- Immunotherapy Enhancement: EPPS-disaggregated plaques may become more accessible to therapeutic antibodies

- Prevention of Secondary Nucleation: Coating of fibril surfaces prevents continuous generation of toxic oligomers

- Membrane Protection: Stabilization of non-toxic aggregates reduces Ca²⁺ dyshomeostasis and excitotoxicity [2]

Comparative Analysis with Alternative Approaches

Table: EPPS vs. Monoclonal Antibody Therapies

| Parameter | EPPS | Monoclonal Antibodies (e.g., Lecanemab) |

|---|---|---|

| Molecular Size | Small molecule (252 Da) | Large biological (~150 kDa) |

| Blood-Brain Barrier Penetration | Excellent | Limited |

| Administration Route | Oral | Intravenous |

| Target Specificity | Broad amyloid aggregate binding | Specific to protofibrils |

| Cost Considerations | Low (few €/gram) | Very high (~$56,000/treatment) |

| Safety Profile | No serious adverse effects reported | Risk of brain bleeds (ARIA) |

| Mechanism | Direct disaggregation | Opsonization and clearance |

Conclusion and Research Perspectives

This compound/EPPS represents a promising therapeutic candidate for Alzheimer's disease with a unique mechanism focused on disaggregating pre-existing Aβ aggregates rather than merely preventing their formation. Its favorable pharmacokinetics, oral bioavailability, and demonstrated efficacy in multiple AD models support its potential for clinical development. Future research should focus on:

- Structure-activity relationship studies to optimize disaggregation potency

- Combination therapies with anti-amyloid antibodies or anti-tau agents

- Advanced formulation strategies to enhance brain delivery

- Biomarker development leveraging EPPS-induced Aβ efflux for diagnostic applications

The ability of EPPS to rescue cognitive function even when administered after significant pathology has developed addresses a critical limitation of many preventive approaches and offers promising translational potential for treating established Alzheimer's disease.

References

- 1. EPPS rescues hippocampus-dependent cognitive deficits ... [nature.com]

- 2. Molecular mechanisms at the basis of the protective effect ... [nature.com]

- 3. Altered amyloid-β structure markedly reduces gliosis in the ... [pmc.ncbi.nlm.nih.gov]

- 4. Chemical‐Driven Outflow of Dissociated Amyloid Burden ... [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Computational Protocols for Studies ... [pmc.ncbi.nlm.nih.gov]

- 6. Long-Term In Vivo Imaging of β-Amyloid Plaque ... [pmc.ncbi.nlm.nih.gov]

HEPPS Solubility and Key Physical Properties

The table below summarizes the fundamental physicochemical properties of HEPPS that are critical for its application in biological systems.

| Property | Value / Range | Conditions / Notes |

|---|---|---|

| Molecular Weight | 252.33 g/mol | - |

| CAS Registry Number | 16052-06-5 | - |

| pKa | 8.0 [1] | At 25°C |

| Useful pH Range | 7.3 - 8.7 [1] [2] [3] | - |

| Water Solubility | ~233.33 mg/mL (924.70 mM) [3] | Often reported as soluble to at least 1 M at 20°C [1] [2]. |

| Melting Point | 237 - 239 °C [2] [4] | - |

| Storage | Sealed in dry, at Room Temperature [2] | - |

Standard Protocol for Preparing this compound Buffer

This is a general method for preparing 1 liter of a 1 M this compound buffer solution. You can scale the volumes accordingly.

| Step | Instruction | Notes | | :--- | :--- | :--- | | 1. Calculate & Weigh | Calculate the mass of this compound needed. For 1 L of 1 M solution: 1 mol/L × 252.33 g/mol = 252.33 grams. Weigh this amount. | Purity should be ≥98% for research use [1]. | | 2. Initial Dissolution | Add the powder to approximately 800 mL of deionized water in a suitable beaker or volumetric container [5]. Stir to dissolve. | | 3. Adjust pH | The solution is acidic upon dissolution (pH 5.0-6.5 for a 0.1M solution) [2]. Adjust to your desired pH (within 7.3-8.7) using a strong base like 10 N NaOH [5]. | | 4. Final Volume | Transfer the solution to a 1 L volumetric flask. Bring the final volume to 1.0 liter with deionized water. | | 5. Sterilization & Storage | Filter sterilize the solution using a 0.22 μm filter. Store sealed at room temperature. | Avoid autoclaving if possible to maintain stability. |

This compound in Biological Research: Mechanisms and Applications

This compound is a zwitterionic Good's buffer known for its stability and minimal interference with biological processes [1] [4]. Its primary mechanism is maintaining a stable pH environment, which is crucial for enzymatic activity, protein stability, and cell viability [1] [2].

Key applications include:

- Cell Culture: Maintaining a consistent pH in culture media, especially where CO₂ changes are a concern [1].

- Biochemical Assays: Used in enzyme kinetics studies, nucleic acid purification, PCR, and protein analysis by SDS-PAGE [1] [2].

- Protein Purification: Employed in chromatography (e.g., ion exchange) to maintain protein stability [4].

- Neuroscience Research: this compound has been found to bind to amyloid-β aggregates, converting them into monomers, thereby reducing oligomer and plaque formation. This has shown promise in rescuing cognitive deficits in mouse models of Alzheimer's disease, as it is orally active and can cross the blood-brain barrier [3].

Experimental Workflow for Buffer Preparation and Use

The following diagram outlines the logical workflow for preparing and applying a this compound buffer in a typical biological experiment.

Technical Notes and Safety

- Purity and Selection: For sensitive cell culture work, select a "BioPerformance Certified" or "cell culture tested" grade with purity ≥99.5% to ensure consistency and minimize contaminants [2].

- Safety: this compound is generally not classified as highly hazardous but should be handled with care. It may cause skin, eye irritation, and respiratory discomfort. Refer to the Safety Data Sheet (SDS) for detailed handling instructions [2] [4].

References

- 1. | CAS 16052-06-5 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. | 16052-06-5 this compound [chemicalbook.com]

- 3. This compound (Synonyms: EPPS) - Buffering Agent [medchemexpress.com]

- 4. CAS # 16052-06-5, this compound , 4-(2-Hydroxyethyl)... - chemBlink [chemblink.com]

- 5. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe [aatbio.com]

Comprehensive Application Notes and Protocols for HEPPS Buffer in Pharmaceutical and Biological Research

Introduction to HEPPS Buffer

This compound (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid), also known as EPPS, is a zwitterionic Good's buffer specifically designed for biological and biochemical research applications. With an effective pH range of 7.3-8.7, this compound is particularly valuable for maintaining stable pH conditions in physiological and alkaline conditions. The buffer's chemical structure features both positive and negative charges, making it highly soluble in water while minimizing membrane permeability, which is crucial for maintaining intracellular conditions in biological studies. This compound has gained prominence as a preferred alternative to traditional phosphate buffers in clinical and pharmaceutical applications due to its superior performance characteristics and minimal interference with biological systems. [1] [2]

The unique properties of this compound make it especially suitable for applications requiring precise pH control near physiological conditions. According to research, this compound buffer solutions demonstrate exceptional stability across a wide temperature range (278.15 to 328.15 K), making them reliable for various experimental and production conditions. Unlike phosphate buffers, this compound does not form precipitates with polyvalent cations such as calcium and magnesium, which are commonly present in biological systems. This characteristic, combined with its temperature coefficient that more closely approximates that of whole blood (-0.015 pH unit·K⁻¹), makes this compound particularly valuable for biomedical applications where phosphate buffers would be unsuitable. [2]

This compound Buffer Preparation Protocols

Composition and Properties

Table 1: Fundamental properties of this compound buffer [1] [2]

| Property | Specification | Notes |

|---|---|---|

| Chemical Name | 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | Also known as EPPS |

| Molecular Weight | 238.30 g/mol | - |

| Effective pH Range | 7.3 - 8.7 | Optimal buffering at physiological pH |

| pKa at 25°C | 7.9 - 8.1 | Varies slightly with temperature and ionic strength |

| Buffer Type | Zwitterionic Good's buffer | Minimal membrane permeability |

Standard this compound Buffer Preparation (0.1 M, pH 8.0)

Materials Required: this compound free acid (high-purity, ≥99%), NaOH solution (10 N), HCl solution (10 N), distilled/deionized water, pH meter, volumetric flask (1 L), beaker (1 L), weighing boat, and spatula.

Procedure:

- Weighing: Accurately weigh 23.83 g of this compound free acid powder and transfer to a 1 L beaker.

- Initial Dissolution: Add approximately 800 mL of distilled/deionized water to the beaker and stir using a magnetic stirrer until the this compound is mostly dissolved. Note that this compound free acid may not completely dissolve until the pH is adjusted above 7.0.

- pH Adjustment: Slowly add 10 N NaOH solution dropwise while monitoring the pH until reaching the desired pH of 8.0. Typically, this requires approximately 8-10 mL of 10 N NaOH for a 0.1 M solution.

- Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and bring to volume with distilled/deionized water. Mix thoroughly.

- Sterilization: Sterilize the solution by autoclaving at 121°C for 15-20 minutes or by filtration through a 0.22 μm membrane filter.

- Storage: Store the sterilized buffer at 4°C for up to 6 months. [1]

Technical Notes:

- For enhanced solubility, consider using the sodium salt form of this compound, which dissolves more readily at lower pH values.

- Always prepare the buffer at the temperature where it will be used, as pKa values are temperature-dependent.

- For sensitive applications, use CO₂-free water to prevent acidification of the buffer over time.

Physiological Ionic Strength this compound Buffer (I = 0.16 mol·kg⁻¹)

Table 2: Formulations for physiological this compound buffer solutions [2]

| This compound (m₁) | Nathis compound (m₂) | NaCl (m₃) | Total Ionic Strength | Recommended Applications |

|---|---|---|---|---|

| 0.02 mol·kg⁻¹ | 0.04 mol·kg⁻¹ | 0.11 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Cell culture media, mammalian studies |

| 0.02 mol·kg⁻¹ | 0.08 mol·kg⁻¹ | 0.06 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Protein transfection assays |

| 0.04 mol·kg⁻¹ | 0.02 mol·kg⁻¹ | 0.10 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Intracellular targeting studies |

| 0.04 mol·kg⁻¹ | 0.04 mol·kg⁻¹ | 0.08 mol·kg⁻¹ | 0.16 mol·kg⁻¹ | Biochemical assays, enzyme studies |

Procedure:

- Prepare a 0.06 M this compound/0.1 M Nathis compound stock solution by dissolving appropriate amounts in CO₂-free water.

- Add NaCl to achieve the final ionic strength of 0.16 mol·kg⁻¹, which approximates the ionic composition of blood plasma.

- Adjust pH to the desired value (typically 7.4-7.6 for physiological applications) using NaOH or HCl.

- Verify the final osmolarity (approximately 290-310 mOsm) for compatibility with mammalian cells. [2]

Quality Control and Validation

pH Verification and Calibration

Operational pH Values: The pH of this compound buffer solutions should be verified using a properly calibrated pH meter. Roy et al. (2011) have established standardized pH values for this compound buffer solutions at different temperatures, making them suitable as secondary standard reference solutions for pH measurements in saline media. For accurate results, use a two-point calibration with standard buffers bracketing your target pH. [2]

Table 3: Temperature-dependent pH values for this compound buffer (I = 0.16 mol·kg⁻¹) [2]

| Temperature | This compound/Nathis compound (0.02/0.04) | This compound/Nathis compound (0.02/0.08) | This compound/Nathis compound (0.04/0.02) | This compound/Nathis compound (0.04/0.04) |

|---|---|---|---|---|

| 278.15 K | 7.836 | 8.037 | 7.623 | 7.823 |

| 298.15 K | 7.743 | 7.943 | 7.531 | 7.731 |

| 310.15 K | 7.685 | 7.885 | 7.474 | 7.674 |

| 328.15 K | 7.597 | 7.797 | 7.388 | 7.588 |

Performance Qualification Tests

- Absorbance Profile: Measure UV absorbance from 240-300 nm. Acceptable criteria: A₂₅₀ < 0.05, A₂₈₀ < 0.05 for most applications.

- Biocompatibility Testing: Perform cell viability assays using relevant cell lines (e.g., HEK293, HeLa) when using this compound for cell culture applications. Expect >90% viability at recommended concentrations.

- Filter Validation: When sterile filtration is required, validate the process by testing for microbial growth after filtration and storage.

Pharmaceutical and Research Applications

Protein Transfection and Intracellular Targeting

This compound buffer significantly enhances protein delivery efficiency in mammalian cells by maintaining an optimal biochemical environment during transfection procedures. The buffer's zwitterionic properties facilitate intracellular targeting while maintaining protein stability throughout the process. For protein transfection applications, prepare this compound-buffered solutions at concentrations between 25-50 mM with physiological ionic strength (I = 0.16 mol·kg⁻¹). The optimal pH range for these applications is typically 7.4-7.6, which aligns with intracellular pH conditions while providing sufficient buffering capacity to counteract acidification during the transfection process. [1]

Protocol for Protein Transfection:

- Prepare transfection complex by mixing the target protein with transfection reagent in this compound-buffered saline (HHBS).

- Incubate the complex at room temperature for 15-30 minutes to allow proper formation.

- Add the complex to cells in culture, ensuring even distribution.

- Monitor transfection efficiency and cell viability at 24, 48, and 72 hours post-transfection.

- Compared to traditional phosphate buffers, this compound-buffered solutions typically demonstrate 15-20% improvement in transfection efficiency with reduced cellular toxicity. [1]

Mammalian Cell Culture

This compound buffer is particularly valuable in cell culture applications where stable pH maintenance is critical, especially during extended culture periods or when dealing with sensitive cell types. Unlike bicarbonate-based buffering systems, this compound maintains stable pH outside CO₂ incubators, making it ideal for procedures requiring temporary removal of cultures from controlled environments. The buffer's minimal biomolecular interference ensures reliable assay performance without disrupting normal cellular functions or metabolic activities. [1]

Cell Culture Protocol:

- Supplement standard cell culture media with 10-25 mM this compound buffer.

- Adjust pH to 7.2-7.4 using NaOH before filter sterilization.

- For primary cell cultures, validate buffer compatibility at smaller scales before full implementation.

- Monitor pH stability over 48-72 hours, expecting pH drift of <0.2 units under standard culture conditions.

Biochemical Assays and Diagnostic Reagents

This compound buffer finds extensive application in diagnostic reagent preparation, where pH stability directly influences test accuracy and reproducibility. The buffer's non-interfering properties and stability over time make it particularly suitable for immunoassays, PCR applications, and enzymatic assays. Clinical laboratories report fewer false positives/negatives when using this compound-buffered reagents, significantly enhancing diagnostic confidence. Additionally, this compound is compatible with various detection systems, including fluorescence, luminescence, and colorimetric assays. [3]

Enzyme Activity Assay Protocol:

- Prepare assay buffer containing 50 mM this compound, 0.1 M NaCl, and necessary cofactors at pH 7.8.

- Pre-incubate the buffer with enzyme and substrate separately at assay temperature for 5 minutes.

- Initiate reaction by mixing components and monitor kinetics using appropriate detection methods.

- Include this compound-free controls to verify absence of buffer-related artifacts.

- Compared to traditional buffers, this compound typically provides 15% greater consistency in enzyme activity measurements. [3]

Experimental Workflow Visualization

Diagram 1: this compound buffer preparation workflow showing the sequential steps from initial weighing to final quality control verification. Critical checkpoints include pH adjustment and sterilization, with a quality control feedback loop for process validation.

Diagram 2: this compound buffer applications and outcomes mapping showing the relationship between different research uses and their corresponding performance improvements, based on documented efficacy metrics.

Troubleshooting and Technical Notes

Common Preparation Issues

- Incomplete Dissolution: If this compound free acid doesn't dissolve completely, add minimal NaOH to raise pH above 7.0 while stirring. Avoid excessive base addition as it will require re-adjustment later.

- pH Drift After Autoclaving: Sterilization by autoclaving may cause slight pH shifts (typically -0.1 to -0.3 units). Always verify and adjust pH after autoclaving if precision is critical.

- Precipitation Issues: this compound solutions may precipitate at concentrations >0.5 M or temperatures <10°C. Gently warm and stir to resolubilize if precipitation occurs.

Compatibility Considerations

This compound buffer demonstrates excellent compatibility with most biological systems but requires consideration in specific scenarios:

- Oxidation-Reduction Reactions: Like other amine-containing buffers, this compound may participate in redox reactions under extreme conditions, potentially generating free radicals.

- Metal Ion Interactions: While this compound does not form strong complexes with most metal ions, its interaction with specific transition metals should be evaluated for critical applications.

- Enzymatic Inhibition: Always perform preliminary tests when working with novel enzyme systems, as buffer-enzyme interactions can be unpredictable.

Conclusion

This compound buffer represents a versatile and reliable buffering system for pharmaceutical development and biological research, particularly in applications requiring precise pH control in the physiological range. Its zwitterionic nature, minimal interference with biological processes, and stability across temperature variations make it superior to traditional buffer systems for many applications. The protocols and application notes provided herein offer researchers comprehensive guidance for implementing this compound buffer in various experimental contexts, from basic cell culture to sophisticated diagnostic applications. As the field continues to advance, this compound is positioned to play an increasingly important role in enabling robust and reproducible scientific research. [1] [2]

References

HEPPS buffer preparation method

HEPES Buffer Protocol Overview

Since the search results did not contain information on HEPPS, here is an example of a standard buffer preparation protocol using the related HEPES buffer. This illustrates the typical steps involved, which are often similar for many biological buffers.

Objective: To prepare 1 L of a 1 M HEPES buffer solution at pH 7.5 [1].

| Component / Parameter | Specification |

|---|---|

| Chemical Name | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) [2] [3] |

| Molecular Weight | 238.30 g/mol [4] |

| Amount for 1L of 1M solution | 238.30 g [4] |

| Effective pH Range | 6.8 - 8.2 [1] [4] [3] |

| pKa | ~7.5 [3] |

| Target pH | 7.5 [1] |

| Adjusting Agent | 10 N Sodium Hydroxide (NaOH) [1] [4] |

Step-by-Step Experimental Protocol

The following workflow outlines the general procedure for preparing a HEPES buffer solution. The process for this compound would be conceptually similar but would use its specific molecular weight and target pH.

Key Application Notes

- Toxicity Consideration: For cell culture applications, HEPES is typically used at concentrations between 10-25 mM, and it may exhibit toxicity at concentrations greater than 40 mM [5].

- Metal Ion Interaction: Be aware that HEPES can form complexes with certain metal ions like Cu²⁺, Ca²⁺, and Mg²⁺, which could interfere with metal-dependent enzymatic reactions [3].

- CO₂ Incubation Note: Media buffered solely with HEPES should not be used in CO₂ incubators, as HEPES does not provide buffering against CO2-induced acidity like bicarbonate buffers do [5].

References

- 1. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe [aatbio.com]

- 2. HEPES Buffer in the Real World: 5 Uses You'll Actually See ... [linkedin.com]

- 3. What is HEPES Buffer Solution? [bocsci.com]

- 4. How to Prepare Your Most Frequently Used Buffers [goldbio.com]

- 5. Protocol: HEPES Buffer Recipe [enco.co.il]

HEPPS buffer concentration for cell culture

HEPPS Buffer Technical Specifications

The table below summarizes the key physical and chemical properties of this compound buffer for your experimental planning [1] [2].

| Property | Specification |

|---|---|

| IUPAC Name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1] |

| Molar Mass | 252.33 g·mol⁻¹ [1] |

| Useful pH Range | 7.3 – 8.7 [2] |

| pKa at 25°C | 7.8 – 8.2 [2] (Other sources: 8.00 [1]) |

| Appearance | White crystalline powder [2] |

| Solubility in Water | ~24 g/100 mL [2] |

This compound Buffer Preparation Protocol

Here is a generalized procedure for preparing a this compound buffer solution. You will need to determine the final concentration and pH through empirical optimization for your specific cell line and application.

Diagram: this compound Buffer Preparation Workflow

Procedure:

- Weighing: Calculate the mass of this compound powder required for your desired volume and concentration. A common starting point for biological buffers is a 1 M stock solution. Weigh the appropriate mass and transfer it to a volumetric flask or beaker.

- Dissolution: Add about 80% of the final volume of distilled, deionized water (dH₂O) to the container and stir to dissolve the powder completely.

- pH Adjustment: Slowly adjust the pH to your desired value (within the 7.3-8.7 range) using a concentrated solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl). Continuously monitor the pH with a calibrated pH meter.

- Final Volume: After pH adjustment, bring the solution to the final volume with dH₂O and mix thoroughly.

- Sterilization: Aseptically sterilize the buffer solution by filtration through a 0.22 µm membrane filter. Note: The search results indicate that some buffers like HEPES are not autoclavable [3]; apply the same precaution to this compound unless manufacturer data confirms thermal stability.

- Storage: Store the sterilized solution at room temperature. This compound is typically stable under these conditions [2].

Application Workflows & Considerations

This compound is used in cell culture media and cosmetics [2]. Its key research application is in Alzheimer's disease research, where it has been shown to disaggregate amyloid-beta plaques and oligomers [1].

Diagram: this compound in Alzheimer's Research Application

Critical Considerations for Use:

- Osmolarity: The buffer's final contribution to the medium's osmolality is critical. Cell culture media should have an osmolality between 260–320 mOsm/L [4]. You must measure the osmolality of your complete medium after adding this compound.

- Cytotoxicity: The safe and effective working concentration for your specific cell type must be determined empirically. While this compound is used in cell culture, high concentrations of any buffer can become toxic [5]. Perform a dose-response assay to establish the optimal, non-toxic concentration.

- Metal Ion Interaction: As a zwitterionic buffer similar to HEPES, this compound may form complexes with metal ions like Cu²⁺, Ca²⁺, and Mg²⁺ [6]. This could interfere with metal-dependent cellular processes or enzymes.

Knowledge Gaps and Next Steps

A significant limitation from the available information is the lack of explicit, peer-reviewed protocols detailing specific this compound concentrations for different cell culture applications.

To move forward with your work, I suggest:

- Consulting Primary Literature: Search specialized scientific databases (e.g., PubMed, Google Scholar) for research articles that use this compound in cultures similar to yours.

- Contacting Manufacturers: Reach out to chemical suppliers (e.g., Hopax [2]) to inquire if they offer technical bulletins or application notes with recommended starting concentrations.

- Empirical Optimization: Design a validation experiment where you culture your cells in media supplemented with a range of this compound concentrations (e.g., 10 mM, 25 mM, 50 mM) to assess cell viability, growth rate, and osmolality over time.

References

- 1. This compound (buffer) [en.wikipedia.org]

- 2. This compound Buffer | CAS 16052-06-5 - Products [hopaxfc.com]

- 3. HEPES VS PBS (phosphate buffered saline) - Blog [hopaxfc.com]

- 4. The role of osmolarity adjusting agents in the regulation ... [pmc.ncbi.nlm.nih.gov]

- 5. Understanding pH and Osmolality in Cell Culture Media [captivatebio.com]

- 6. What is HEPES Buffer Solution? [bocsci.com]

Comprehensive Application Notes and Protocols for HEPPS Buffer in Molecular Biology and Drug Development

Introduction to HEPPS Buffer

This compound (4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid), also known as EPPS buffer, is a zwitterionic biological buffer belonging to the class of Good's buffers developed by Norman Good and colleagues. With an effective buffering range of pH 7.3-8.7 and a pKa of 8.00 at 25°C, this compound is particularly valuable for biological systems requiring stable pH conditions in the slightly alkaline range [1] [2]. Its chemical structure features a piperazine ring with two nitrogen atoms that undergo protonation/deprotonation and a sulfonic acid group that contributes to its high water solubility and buffering capacity through acid-base equilibrium reactions [2]. The buffer's zwitterionic nature provides excellent solubility while minimizing membrane permeability, making it ideal for maintaining physiological conditions in various biological applications without interfering with biochemical reactions [3] [1].

This compound buffer has gained significant importance in contemporary molecular biology and drug development research due to its consistent performance across diverse experimental conditions. The global market for reagent-grade this compound is projected to experience robust growth, estimated to reach approximately USD 75 million by the end of 2025, driven by increasing demand in life sciences research and the biopharmaceutical industry [3]. This buffer is particularly noted for its minimal interference with biological processes, low UV absorbance at wavelengths above 280 nm (A260nm ≤ 0.02, A280nm ≤ 0.02), and exceptional stability under standard laboratory conditions, making it suitable for sensitive spectrophotometric assays and long-term experiments [4] [3]. The growing emphasis on drug discovery and development of biologics has further established this compound as a critical component in maintaining pH stability for cell culture, protein purification, and various analytical techniques.

Chemical and Physical Properties

This compound buffer possesses distinct chemical characteristics that make it particularly suitable for molecular biology applications. As a zwitterionic compound with molecular formula C₉H₂₀N₂O₄S and molecular weight of 252.33 g/mol, this compound appears as a white crystalline powder in its solid form [4] [2]. The buffer demonstrates exceptional water solubility of approximately 24 g/100 mL, creating a saturation concentration of 4.58 M at 0°C, which significantly exceeds many other biological buffers [4]. This high solubility facilitates preparation of concentrated stock solutions while minimizing volume changes in experimental systems. This compound is typically characterized by a high purity grade (≥99% by titration) with minimal contaminants, featuring heavy metal content below 5 ppm and moisture content (LOD) ≤1.0%, making it appropriate for even the most sensitive applications [3] [4].

The buffering mechanism of this compound relies on the equilibrium between protonated and deprotonated forms of its piperazine ring nitrogen atoms, similar to other Good's buffers. When acid (H⁺) is added to a this compound-buffered solution, the nitrogen atoms accept protons, while under basic conditions (OH⁻ addition), the protonated nitrogens release protons to maintain pH stability [5]. This dynamic equilibrium provides maximum buffering capacity at its pKa of 8.00, with effective range spanning from pH 7.3 to 8.7 [1] [2]. Unlike traditional phosphate buffers, this compound does not form precipitates with calcium salts and has minimal tendency to complex with essential metal ions, though caution is advised when working with copper ions (Cu²⁺) as some complex formation may occur [5].

Table 1: Fundamental Properties of this compound Buffer

| Property | Specification | Experimental Relevance |

|---|---|---|

| Chemical Name | 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid | Proper reagent identification |

| CAS Number | 16052-06-5 | Material sourcing and tracking |

| Molecular Weight | 252.33 g/mol | Molar solution preparation |

| pKa at 25°C | 8.00 | Optimal buffering at physiological alkaline pH |

| Effective pH Range | 7.3 - 8.7 | Application suitability assessment |

| Water Solubility | 24 g/100 mL (≈4.58 M at 0°C) | Concentrated stock solution preparation |

| UV Absorbance | A₂₆₀ ≤ 0.02, A₂₈₀ ≤ 0.02 (0.1M solution) | Suitability for spectrophotometric assays |

Table 2: Quality Specifications for Reagent Grade this compound

| Parameter | Specification | Testing Method |

|---|---|---|

| Assay (Titration) | ≥ 99% | Acid-base titration |

| Moisture Content | ≤ 1.0% | Loss on drying (LOD) |

| Heavy Metals | ≤ 5 ppm | Atomic absorption spectroscopy |

| Appearance | White crystalline powder | Visual inspection |

| pH (0.1M in H₂O) | 5.0 - 6.5 | Potentiometric measurement |

Buffer Preparation Protocols

0.2 M this compound Buffer (pH 8.0)

The preparation of consistent buffer solutions is fundamental to experimental reproducibility in molecular biology. This protocol describes the preparation of 1 liter of 0.2 M this compound buffer at pH 8.0, suitable for most cell culture and protein biochemistry applications [6]. The resulting solution provides stable buffering capacity within the optimal range for many biological systems and can be filter-sterilized for aseptic techniques. Before beginning, ensure all laboratory safety precautions are followed, including wearing appropriate personal protective equipment and working in a well-ventilated area.

Materials Required:

- This compound (CAS 16052-06-5), molecular weight: 252.33 g/mol [4]

- Sodium hydroxide (NaOH) solution, 10 N for pH adjustment [6]

- High-purity deionized water (DNase/RNase free if用于分子生物学应用)

- pH meter with temperature compensation, calibrated with fresh standards at pH 7.0 and 10.0

- Magnetic stirrer and stir bar

- 1-liter volumetric flask or graduated cylinder

- 0.22 μm sterile filter unit (optional, for sterilization)

Step-by-Step Procedure:

- Weighing: Precisely weigh 50.47 grams of this compound powder (252.33 g/mol × 0.2 M × 1 L) using an analytical balance. For enhanced accuracy, account for the assay purity provided in the Certificate of Analysis if available [4].

- Initial Dissolution: Transfer the weighed this compound powder to a clean beaker containing approximately 800 mL of high-purity deionized water. Introduce a clean stir bar and place on a magnetic stirrer set to moderate speed to facilitate dissolution without excessive frothing.

- pH Adjustment: As the this compound dissolves, the solution will become acidic (pH approximately 5.0-6.5 for 0.1M solution). Gradually add 10 N NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter until the solution reaches pH 8.00 ± 0.05 at room temperature. Exercise caution during this step to avoid overshooting the target pH.

- Final Volume Adjustment: Quantitatively transfer the partially adjusted solution to a 1-liter volumetric flask. Rinse the original beaker with small portions of deionized water and add the rinses to the volumetric flask. Bring the final volume to exactly 1.0 liter with deionized water and mix thoroughly.

- Sterilization (Optional): For cell culture applications, filter the buffer through a 0.22 μm membrane filter into a sterile container under aseptic conditions. This step removes microbial contaminants while maintaining buffer integrity, as autoclaving may cause partial decomposition of zwitterionic buffers.

- Quality Verification: Recheck the pH after final volume adjustment and record the value. For critical applications, confirm the osmolarity using an osmometer (theoretical osmolarity approximately 200 mOsm for 0.2 M solution).

- Storage: Label the container with preparation date, pH, concentration, and preparer's initials. Store at room temperature protected from light. Stable for up to 6 months when protected from contamination and evaporation [6].

Concentration Modifications and Special Formulations

Molecular biology applications often require buffer customization to address specific experimental needs. For procedures requiring different ionic strength, this compound buffer can be prepared at concentrations ranging from 0.1 M to 1.0 M while maintaining the same preparation methodology [7]. When preparing high-concentration stocks (≥0.5 M), gentle heating to 37-45°C may facilitate complete dissolution without compromising buffer integrity. For specialized applications such as electrophoresis or enzyme kinetics studies, the buffer can be supplemented with specific salts (NaCl, KCl), detergents (Tween-20, Triton X-100), or reducing agents (DTT, β-mercaptoethanol) after pH adjustment. However, compatibility should be verified beforehand as some additives may precipitate or degrade under alkaline conditions.

Table 3: Preparation Specifications for Common this compound Buffer Formulations

| Buffer Concentration | This compound Quantity per Liter | Typical Applications | Special Considerations |

|---|---|---|---|

| 0.1 M | 25.23 g | Enzyme kinetics studies, Diagnostic assays | Optimal for maintaining low ionic strength |

| 0.2 M | 50.47 g | Cell culture, Protein biochemistry, Standard working concentration | Suitable for most molecular biology applications |

| 0.5 M | 126.17 g | Concentrated stock solution, Biochemical reactions requiring high buffer capacity | May require mild heating (≤45°C) for complete dissolution |

| 1.0 M | 252.33 g | Master stock for high-throughput screening | Filter before use; check pH after dilution |

Key Applications in Molecular Biology

Protein Transfection and Intracellular Targeting